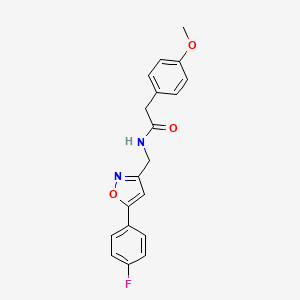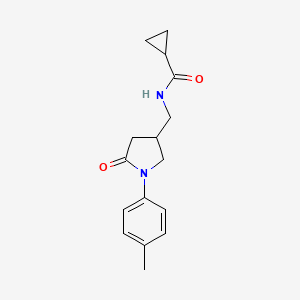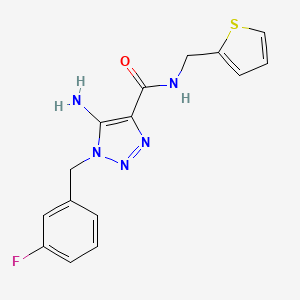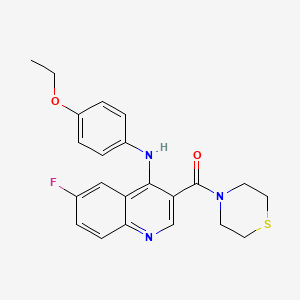
2-(5-amino-1H-tetrazol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-amino-1H-tetrazol-1-yl)acetohydrazide” is a biochemical compound with the molecular formula C3H7N7O and a molecular weight of 157.13 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H7N7O/c4-3-7-8-9-10(3)1-2(11)6-5/h1,5H2,(H,6,11)(H2,4,7,9) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antitubercular Activity
A study synthesized various derivatives of 2-(1H-tetrazol-5-yl) pyridine, including 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl] acetohydrazide, and evaluated their antitubercular activity against Mycobacterium Tuberculosis. Certain compounds, such as C4 and C10, exhibited potent activity, highlighting the potential of these derivatives in tuberculosis treatment (Mohite, Deshmukh, Pandhare, & Bankar Ms, 2021).
Anti-HIV Activity
A series of N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio] acetohydrazides was synthesized for evaluating their in vitro HIV-1 and HIV-2 activity. This study highlights the role of these compounds as potential nonnucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. Some compounds exhibited significant inhibitory activity against HIV-1 replication (Zhan et al., 2010).
Antimicrobial Activity
The synthesis of substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) Acetohydrazide demonstrated notable antimicrobial activity. The study found compounds like 3b, 3c, and 3i to have good antibacterial activity, and 3b, 3c, and 3e showed significant antifungal activity (Mohite & Bhaskar, 2010).
Antioxidant Activity
A study on the synthesis of tetrazole derivatives, including acetohydrazide, revealed their antioxidant potential. The results indicated that compound S10, among the synthesized compounds, exhibited the highest radical scavenging activity (Dalal & Mekky, 2022).
DNA-Binding and Antioxidant Properties
Research on pyridyl–tetrazole ligands with pendant amide and hydrazide arms, including 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetohydrazide, highlighted their DNA-binding and antioxidant properties. The study emphasized their potential in biochemical applications, such as in the interaction with calf thymus DNA (Reddy et al., 2016).
Anticancer Evaluation
A study synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, a derivative of 2-(1H-tetrazol-5-yl)acetohydrazide, and evaluated its anticancer properties. The research revealed certain compounds' effectiveness against breast cancer cell lines (Salahuddin et al., 2014).
Antidiabetic Activity
The synthesis of tetrazolopyridine-acetohydrazide conjugates and their evaluation for in vivo antidiabetic activity showcased the potential of these compounds as antidiabetic agents. Compounds such as 9a, 9c, and 10l were particularly effective in lowering blood glucose levels (Arif et al., 2017).
Energetic Material Applications
A study on 5-(Tetrazol-1-yl)-2H-tetrazole and its derivatives, synthesized from 5-amino-1H-tetrazole, explored their potential as energetic materials. The research involved analyzing their structural, thermal, and energetic properties, indicating their applicability in defense and propellant industries (Fischer et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-aminotetrazol-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N7O/c4-3-7-8-9-10(3)1-2(11)6-5/h1,5H2,(H,6,11)(H2,4,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNZFAMPSUQUMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)N1C(=NN=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Benzenetricarboxylic acid, 5-[[[(3-phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-, 1,2,4-trimethyl ester](/img/structure/B2457002.png)

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2457004.png)
![(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2457005.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457007.png)


![N-{2-[1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2457012.png)
![N-(6-Methoxypyrimidin-4-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2457013.png)

